molecular formula C7H3BrClNO2 B1527564 5-Bromo-7-chloro-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 32272-98-3

5-Bromo-7-chloro-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No. B1527564
CAS RN: 32272-98-3
M. Wt: 248.46 g/mol
InChI Key: PXVJXLQVOGNYMR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-Bromo-7-chloro-2,3-dihydro-1,3-benzoxazol-2-one is characterized by the presence of bromine and chlorine atoms. The IUPAC name of the compound is 5-bromo-7-chloro-1,3-benzoxazol-2 (3H)-one .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.46 . It appears as a powder and has a melting point of 221-222 degrees Celsius .

Scientific Research Applications

Unexpected Reactions and Synthesis Pathways

  • An unexpected bromine migration was observed during the synthesis of thieno[3,4‐b][1,5]benzoxazepin‐10‐ones, indicating a complex reactivity that could lead to novel heterocyclic compounds (Press & Eudy, 1981).
  • Research into the reactivity of o-nitrosophenol with certain bromides led to the formation of new heterocyclic compounds, showcasing the potential for creating diverse benzoxazole-based structures (Yao & Huang, 2010).

Chemical Modification and Properties

  • The acylation of benzoxazolin-2-ones was investigated, revealing insights into the chemical behavior of bromo and dibromo derivatives, which could inform further functionalization strategies for related compounds (Domagalina & Sławik, 1978).
  • A study on restricted rotation around the methylene bridge in certain benzimidazole derivatives highlighted the impact of structural modifications on molecular dynamics, which is crucial for understanding the physicochemical properties of benzoxazole analogs (Karayel et al., 2019).

Applications in Synthesis and Ligand Design

  • The development of novel 5-HT3 receptor partial agonists based on benzoxazole derivatives demonstrates the therapeutic potential of such compounds in treating gastrointestinal disorders, highlighting the intersection of medicinal chemistry and heterocyclic compound synthesis (Sato et al., 1998).
  • A green method for synthesizing chromeno[2,3-c]pyrazol-4(1H)-ones through ionic liquid-promoted annulation reflects the growing interest in sustainable and efficient synthetic routes for complex heterocycles, which can have a broad range of applications in material science and drug development (Li et al., 2015).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-bromo-7-chloro-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO2/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVJXLQVOGNYMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)O2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-chloro-2,3-dihydro-1,3-benzoxazol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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